2,4-Dichloro-5-methoxybenzaldehyde
Description
2,4-Dichloro-5-methoxybenzaldehyde is a substituted benzaldehyde derivative featuring chlorine atoms at the 2- and 4-positions of the aromatic ring and a methoxy group at the 5-position. This compound is a critical intermediate in pharmaceutical synthesis, notably in the production of bosutinib, a tyrosine kinase inhibitor used in cancer therapy . Its structure imparts unique electronic and steric properties, making it reactive in condensation and reduction reactions during drug synthesis.
Properties
CAS No. |
177034-26-3 |
|---|---|
Molecular Formula |
C8H6Cl2O2 |
Molecular Weight |
205.03 g/mol |
IUPAC Name |
2,4-dichloro-5-methoxybenzaldehyde |
InChI |
InChI=1S/C8H6Cl2O2/c1-12-8-2-5(4-11)6(9)3-7(8)10/h2-4H,1H3 |
InChI Key |
DXKTXDIOPFHUEI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Functional Group Analysis
The reactivity and applications of substituted benzaldehydes depend heavily on the number, position, and nature of substituents. Below is a comparative analysis of 2,4-Dichloro-5-methoxybenzaldehyde and its analogs:
Table 1: Structural and Functional Comparison
| Compound Name | CAS Number | Substituents (Positions) | Similarity Score* | Key Applications/Synthesis Role |
|---|---|---|---|---|
| This compound | - | 2-Cl, 4-Cl, 5-OCH3 | - | Bosutinib synthesis (condensation) |
| 3-Chloro-5-methoxybenzaldehyde | 164650-68-4 | 3-Cl, 5-OCH3 | 0.89 | Intermediate in organic synthesis |
| 4-Chloro-2-methoxybenzaldehyde | 53581-86-5 | 4-Cl, 2-OCH3 | 0.87 | Potential agrochemical intermediate |
| 4-Butoxy-3-chloro-5-methoxybenzaldehyde | 483316-01-4 | 4-O(CH2)3CH3, 3-Cl, 5-OCH3 | - | Specialty chemical (limited safety data) |
| 3-Chloro-5-methoxy-4-benzyloxybenzaldehyde | 351066-32-5 | 3-Cl, 5-OCH3, 4-OCH2C6H4CH3 | - | Niche synthetic applications |
*Similarity scores derived from structural alignment algorithms (e.g., Tanimoto index) .
Electronic and Steric Effects
- This compound : The dual electron-withdrawing chlorine groups at positions 2 and 4 enhance electrophilicity at the aldehyde group, facilitating nucleophilic attacks in condensation reactions. The methoxy group at position 5 donates electron density via resonance, moderating reactivity .
- The similarity score (0.89) reflects structural overlap but lower halogenation .
- 4-Butoxy-3-chloro-5-methoxybenzaldehyde : The bulky butoxy group at position 4 increases lipophilicity, which may limit aqueous solubility but enhance membrane permeability in drug candidates .
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